molecular formula C18H22N2O4S B5210045 N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No. B5210045
M. Wt: 362.4 g/mol
InChI Key: MCNNACLMCYFDMK-UHFFFAOYSA-N
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Description

N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer therapy and other diseases.

Mechanism of Action

N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide inhibits the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cell differentiation. N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to induce the expression of genes that promote apoptosis and inhibit the expression of genes that promote cell proliferation. It has also been shown to inhibit the activity of transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of inflammation, and improvement of cognitive function. It has also been shown to have antiviral effects against HIV and other viruses. N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to be well-tolerated in animal studies, with few side effects.

Advantages and Limitations for Lab Experiments

N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several advantages for lab experiments, including its specificity for HDAC enzymes, its ability to induce changes in gene expression, and its potential applications in cancer therapy and other diseases. However, there are also limitations to using N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide in lab experiments, including its potential toxicity, the need for careful dosing and monitoring, and the potential for off-target effects.

Future Directions

There are many future directions for research on N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, including studies to further elucidate its mechanism of action, studies to identify potential biomarkers for patient selection, and studies to optimize dosing and treatment regimens. N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide may also have potential applications in combination with other therapies, such as chemotherapy or immunotherapy. Further research is needed to determine the safety and efficacy of N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide in clinical trials, and to identify potential applications in other diseases beyond cancer.

Synthesis Methods

N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyaniline to form 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, which is then reacted with N-ethylglycine to form N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. Another method involves the reaction of 4-methoxyphenylsulfonyl chloride with N-ethyl-N-(4-methylphenyl)glycine to form N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. The purity and yield of N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can be improved by using different solvents and purification techniques.

Scientific Research Applications

N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential applications in other diseases, such as inflammatory diseases, neurological disorders, and viral infections. N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has been studied for its potential antiviral effects against HIV and other viruses.

properties

IUPAC Name

N-ethyl-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-19-18(21)13-20(15-7-5-14(2)6-8-15)25(22,23)17-11-9-16(24-3)10-12-17/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNNACLMCYFDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

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